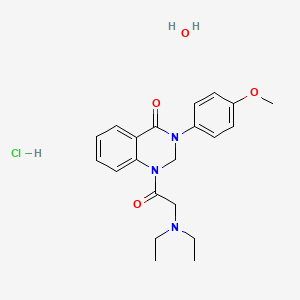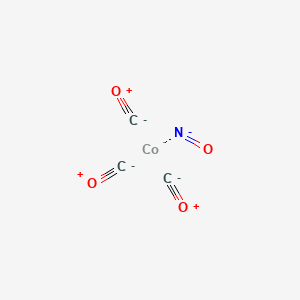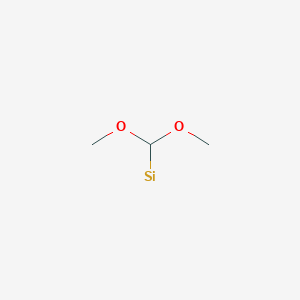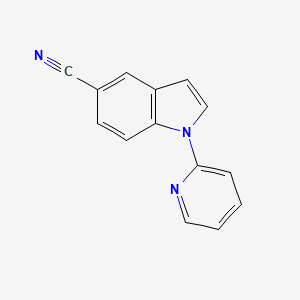
5-Cyano-N-(2-pyridyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-N-(2-pyridyl)indole is a heterocyclic compound that features an indole core substituted with a cyano group at the 5-position and a pyridyl group at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
Méthodes De Préparation
The synthesis of 5-Cyano-N-(2-pyridyl)indole can be achieved through various synthetic routes. One common method involves the reaction of 5-bromoindole with a cyaniding reagent in the presence of N-methylpyrrolidine as a solvent. The reaction is carried out under reflux conditions, followed by quenching with an inorganic alkali to yield 5-cyanoindole . This intermediate can then be further reacted with 2-pyridylamine to obtain the final product.
Analyse Des Réactions Chimiques
5-Cyano-N-(2-pyridyl)indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
5-Cyano-N-(2-pyridyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyano-N-(2-pyridyl)indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
5-Cyano-N-(2-pyridyl)indole can be compared with other indole derivatives, such as:
5-Bromoindole: Similar in structure but lacks the cyano and pyridyl groups, leading to different reactivity and biological activity.
2-Pyridylindole: Contains the pyridyl group but not the cyano group, affecting its chemical properties and applications.
Indole-3-carboxaldehyde: Another indole derivative with different substituents, leading to varied biological activities.
The unique combination of the cyano and pyridyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H9N3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-pyridin-2-ylindole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-10-11-4-5-13-12(9-11)6-8-17(13)14-3-1-2-7-16-14/h1-9H |
Clé InChI |
VFGMKVBQUHZOEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


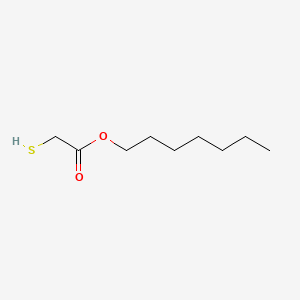

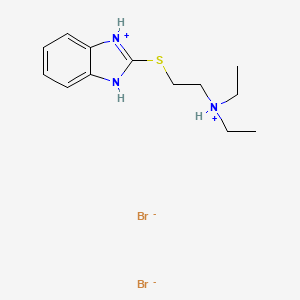
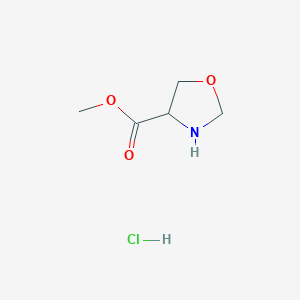
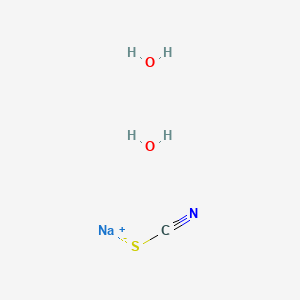

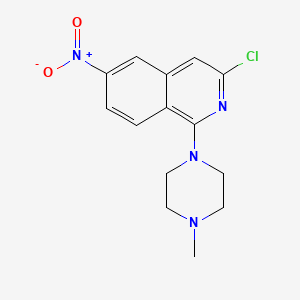
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)

